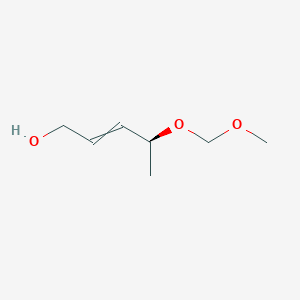![molecular formula C20H23NO B14187954 4-[4-(3-Phenylbut-2-en-2-yl)phenyl]morpholine CAS No. 919789-91-6](/img/structure/B14187954.png)
4-[4-(3-Phenylbut-2-en-2-yl)phenyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(3-Phenylbut-2-en-2-yl)phenyl]morpholine is an organic compound characterized by a morpholine ring attached to a phenyl group, which is further substituted with a 3-phenylbut-2-en-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Phenylbut-2-en-2-yl)phenyl]morpholine typically involves the reaction of morpholine with a suitable phenyl-substituted butenone. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. For example, the reaction can be carried out in the presence of sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
4-[4-(3-Phenylbut-2-en-2-yl)phenyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the double bond to a single bond, yielding saturated derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaH or K2CO3.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of N-substituted morpholine derivatives.
科学的研究の応用
4-[4-(3-Phenylbut-2-en-2-yl)phenyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[4-(3-Phenylbut-2-en-2-yl)phenyl]morpholine involves its interaction with specific molecular targets. The phenyl and morpholine groups can interact with various enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as proliferation, apoptosis, and differentiation.
類似化合物との比較
Similar Compounds
- 4-Phenyl-3-buten-2-ol
- 4-Phenyl-3-butyn-2-one
- 4-Phenylbut-3-en-2-ol
Uniqueness
4-[4-(3-Phenylbut-2-en-2-yl)phenyl]morpholine is unique due to the presence of both a morpholine ring and a phenyl-substituted butenone group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
919789-91-6 |
|---|---|
分子式 |
C20H23NO |
分子量 |
293.4 g/mol |
IUPAC名 |
4-[4-(3-phenylbut-2-en-2-yl)phenyl]morpholine |
InChI |
InChI=1S/C20H23NO/c1-16(18-6-4-3-5-7-18)17(2)19-8-10-20(11-9-19)21-12-14-22-15-13-21/h3-11H,12-15H2,1-2H3 |
InChIキー |
RKHIQUGPOCRXNU-UHFFFAOYSA-N |
正規SMILES |
CC(=C(C)C1=CC=C(C=C1)N2CCOCC2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,2,3,4-Tetraphenyl-5-silaspiro[4.4]nona-1,3,7-triene](/img/structure/B14187874.png)
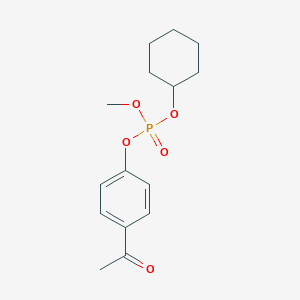
![4-[6-Hydroxy-3-(4-hydroxyphenyl)pyrazolo[1,5-a]pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14187882.png)
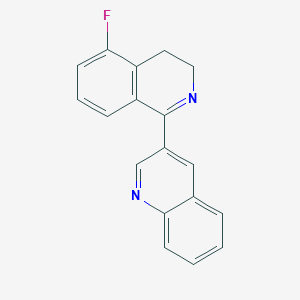
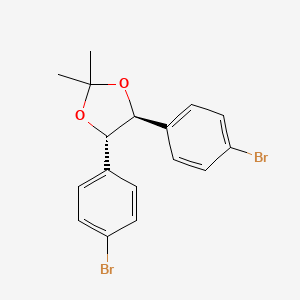
![2-(4-Methoxyphenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B14187902.png)
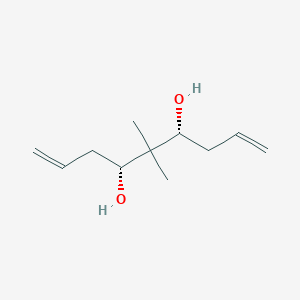
![4-[3,3-Dimethyl-1-(4-methylphenyl)but-1-en-1-yl]aniline](/img/structure/B14187911.png)
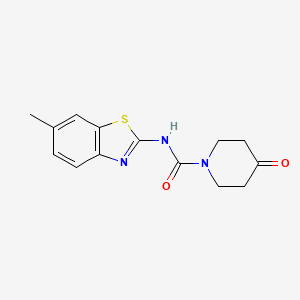
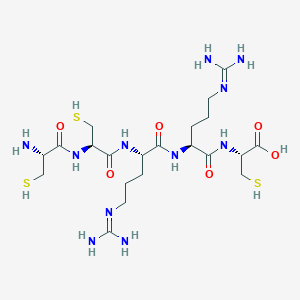
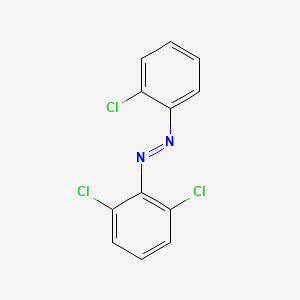
![Ethyl {[3-(naphthalen-1-yl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14187944.png)
